![molecular formula C8H9N5O2 B11726596 N-{[(2-nitrophenyl)methylidene]amino}guanidine](/img/structure/B11726596.png)
N-{[(2-nitrophenyl)methylidene]amino}guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-nitrophenyl)methylidene]amino}guanidine: is a chemical compound with the molecular formula C8H9N5O2 and a molecular weight of 207.19 g/mol It is characterized by the presence of a nitrophenyl group attached to a guanidine moiety through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-nitrophenyl)methylidene]amino}guanidine can be achieved through several methods. One common approach involves the condensation of 2-nitrobenzaldehyde with aminoguanidine under acidic conditions . The reaction typically proceeds as follows:
- Dissolve 2-nitrobenzaldehyde in a suitable solvent such as ethanol.
- Add aminoguanidine to the solution.
- Adjust the pH to acidic conditions using a suitable acid, such as hydrochloric acid.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N-{[(2-nitrophenyl)methylidene]amino}guanidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., dimethylformamide).
Condensation: Aldehydes or ketones, acidic or basic catalysts, solvents like ethanol or methanol.
Major Products Formed
Reduction: Formation of N-{[(2-aminophenyl)methylidene]amino}guanidine.
Substitution: Formation of substituted guanidine derivatives.
Condensation: Formation of Schiff bases with various aldehydes or ketones.
科学研究应用
N-{[(2-nitrophenyl)methylidene]amino}guanidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-{[(2-nitrophenyl)methylidene]amino}guanidine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various binding interactions, including hydrogen bonding and π-π stacking, with target proteins. Additionally, the guanidine moiety can form strong ionic interactions with negatively charged residues in the active sites of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
N-{[(2-nitrophenyl)methylidene]amino}guanidine can be compared with other similar compounds, such as:
N-{[(4-nitrophenyl)methylidene]amino}guanidine: Similar structure but with the nitro group in the para position.
N-{[(2-aminophenyl)methylidene]amino}guanidine: The nitro group is reduced to an amino group.
N-{[(2-nitrophenyl)methylidene]amino}thiourea: The guanidine moiety is replaced with a thiourea group.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the presence of different functional groups.
属性
IUPAC Name |
2-[(2-nitrophenyl)methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-8(10)12-11-5-6-3-1-2-4-7(6)13(14)15/h1-5H,(H4,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOHXVBRQIYRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11726546.png)
![4-[(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11726547.png)
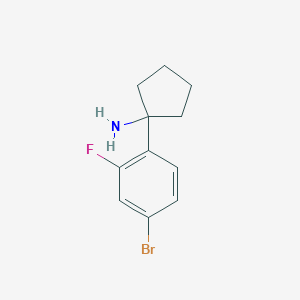
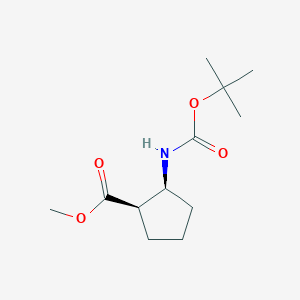
![8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline](/img/structure/B11726569.png)
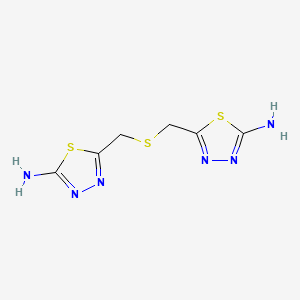
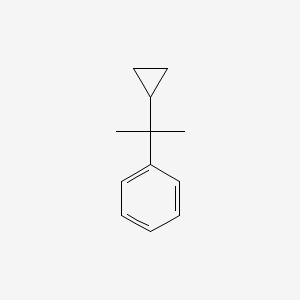
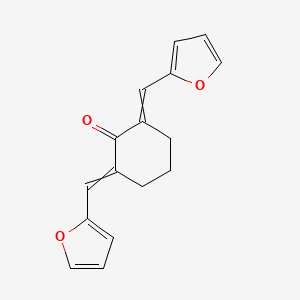
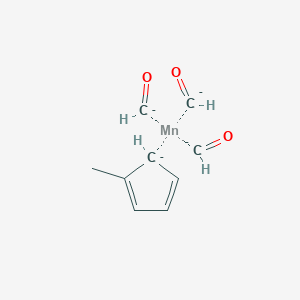
![3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726585.png)
![1-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11726587.png)

![Methoxy({[4-(morpholin-4-yl)-3-nitrophenyl]methylidene})amine](/img/structure/B11726592.png)
